![molecular formula C9H7FN2S B3042069 N-(3-fluorophenyl)-1,3-thiazol-2-amine CAS No. 496052-56-3](/img/structure/B3042069.png)
N-(3-fluorophenyl)-1,3-thiazol-2-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(3-fluorophenyl)-1,3-thiazol-2-amine” and its derivatives has been extensively analyzed through techniques such as X-ray diffraction analysis . This analysis has revealed detailed insights into the bonding patterns and crystallographic data, which are crucial for understanding the compound’s reactivity and properties .Chemical Reactions Analysis
While specific chemical reactions involving “N-(3-fluorophenyl)-1,3-thiazol-2-amine” are not available, similar compounds undergo various chemical reactions, contributing to their diverse chemical properties .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-Fluorophenylamino)thiazole, also known as N-(3-fluorophenyl)-1,3-thiazol-2-amine:
Anticancer Research
2-(3-Fluorophenylamino)thiazole has shown potential in anticancer research due to its ability to inhibit certain cancer cell lines. Studies have demonstrated its efficacy in targeting specific pathways involved in cancer cell proliferation and survival, making it a promising candidate for developing new anticancer therapies .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens, suggesting its potential use in developing new antimicrobial agents. Its mechanism of action typically involves disrupting microbial cell membranes or interfering with essential microbial enzymes .
Anti-inflammatory Applications
Research has indicated that 2-(3-Fluorophenylamino)thiazole can modulate inflammatory responses. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, which could be beneficial in treating inflammatory diseases .
Neuroprotective Effects
The compound has been explored for its neuroprotective properties. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a candidate for developing treatments aimed at neuroprotection .
Enzyme Inhibition
2-(3-Fluorophenylamino)thiazole has been studied as an inhibitor of various enzymes. Its ability to inhibit specific enzymes involved in metabolic pathways makes it useful in research focused on metabolic disorders and enzyme-related diseases. This application is particularly relevant in the development of enzyme inhibitors as therapeutic agents .
Photodynamic Therapy
The compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. 2-(3-Fluorophenylamino)thiazole can be used as a photosensitizer, which, upon activation by light, produces reactive oxygen species that can destroy cancer cells .
Material Science
In material science, 2-(3-Fluorophenylamino)thiazole has been investigated for its electronic properties. It can be used in the development of organic semiconductors and other electronic materials due to its unique structural characteristics. This application is significant in the field of organic electronics and optoelectronics .
Drug Development
The compound is also valuable in drug development as a lead compound for synthesizing new pharmaceuticals. Its diverse biological activities make it a versatile scaffold for designing drugs with improved efficacy and safety profiles. Researchers use it as a starting point to develop new therapeutic agents for various diseases .
Anticancer Research Antimicrobial Activity Anti-inflammatory Applications Neuroprotective Effects Enzyme Inhibition Photodynamic Therapy Material Science Drug Development
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been suggested to interact with the structure of the fungal cell wall and/or the cell membrane . This interaction could potentially disrupt the integrity of the cell wall or membrane, leading to cell death.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that their activity may be influenced by the chemical environment .
properties
IUPAC Name |
N-(3-fluorophenyl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S/c10-7-2-1-3-8(6-7)12-9-11-4-5-13-9/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREUJAJRFQOGEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299039 | |
Record name | N-(3-Fluorophenyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenylamino)thiazole | |
CAS RN |
496052-56-3 | |
Record name | N-(3-Fluorophenyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496052-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Fluorophenyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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